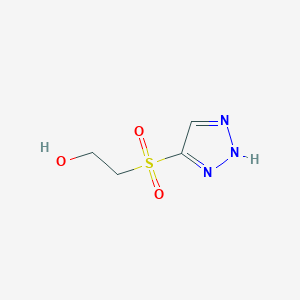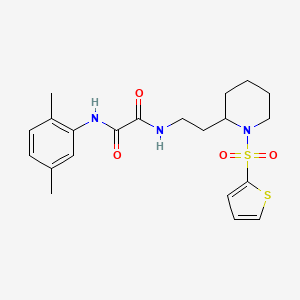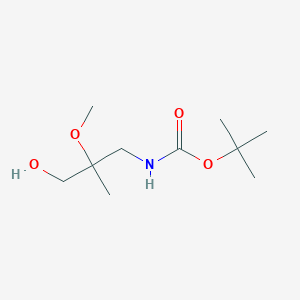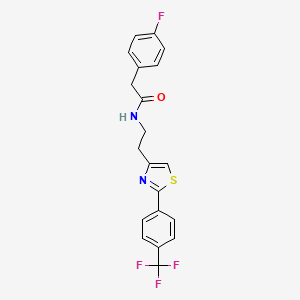![molecular formula C15H14O3 B2765792 3-[(2-Methylbenzyl)oxy]benzoic acid CAS No. 926228-86-6](/img/structure/B2765792.png)
3-[(2-Methylbenzyl)oxy]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(2-Methylbenzyl)oxy]benzoic acid” is a chemical compound with the molecular formula C15H14O3 and a molecular weight of 242.27 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C15H14O3 . The InChI key for this compound is BENLLRCXXCQLTC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its empirical formula is C15H14O3, and it has a molecular weight of 242.27 .Applications De Recherche Scientifique
Solubility Studies in Pharmaceuticals
- The solubility of salts of benzylamine derivatives, including p-substituted benzoic acid derivatives, has been extensively studied. These derivatives have been shown to have significantly higher solubility than their counterparts, which is vital in pharmaceutical applications where solubility is a key factor for drug efficacy (Parshad et al., 2004).
Corrosion Inhibition in Metals
- Derivatives of benzoic acid, including 3-[(2-Methylbenzyl)oxy]benzoic acid, have been explored as corrosion inhibitors for metals in acidic environments. These compounds are effective in protecting metal surfaces against corrosion, thereby extending the life and maintaining the integrity of metal structures in industrial applications (Saady et al., 2018).
Applications in Food and Cosmetics
- Benzoic acid derivatives are commonly used as preservatives in food, cosmetics, and pharmaceutical products due to their antibacterial and antifungal properties. Their wide range of applications includes flavoring agents, enhancing shelf life, and maintaining product safety (del Olmo et al., 2017).
In Liquid Crystal Technology
- Benzoic acid derivatives, including this compound, have been utilized in the synthesis of liquid-crystalline materials. These materials find applications in electronic displays and other advanced optical technologies due to their unique properties of light modulation (Kishikawa et al., 2008).
Biological and Medicinal Applications
- The study of benzoic acid derivatives has extended into areas like antimicrobial activities, exploring their potential in combating various bacterial strains. This research opens avenues for developing new pharmaceutical agents and therapeutic approaches (Satpute et al., 2018).
Environmental Applications
- Research into the degradation and transformation of benzoic acid derivatives has implications for environmental remediation. This includes the study of their breakdown and metabolism in various biological and ecological systems, which is crucial for understanding and mitigating environmental pollution (Chen et al., 2016).
Chemical Synthesis and Material Science
- Benzoic acid derivatives are used in the synthesis of complex organic compounds and materials. Their reactivity and versatility make them valuable in creating a wide range of chemicals and materials with specific properties and applications (Goodman & Detty, 2004).
Safety and Hazards
Propriétés
IUPAC Name |
3-[(2-methylphenyl)methoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-5-2-3-6-13(11)10-18-14-8-4-7-12(9-14)15(16)17/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCPGAMWSFORNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2765710.png)
![N-(4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2765715.png)




![1-[5-(4-Methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2765723.png)
![8-([1,1'-Biphenyl]-4-carbonyl)-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2765724.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2765727.png)

![N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]but-2-ynamide](/img/structure/B2765730.png)
![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2765731.png)
